4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
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Description
4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H13F4N3O3S2 and its molecular weight is 447.42. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds with structures related to sulfonamides, such as arylazopyrazole pyrimidone clubbed heterocyclic compounds, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These studies reveal the potential of sulfonamide derivatives as antimicrobial agents, highlighting their relevance in addressing antibiotic resistance issues (Sarvaiya, Gulati, & Patel, 2019).
Antidiabetic Activity
Research on fluorinated pyrazoles, benzenesulfonylurea, and their derivatives prepared as hypoglycemic agents shows significant antidiabetic activity. This indicates the potential of sulfonamide-based compounds in the development of new antidiabetic drugs, contributing to the diversification of treatment options for diabetes (Faidallah et al., 2016).
Anti-inflammatory and Analgesic Properties
Celecoxib derivatives, which include sulfonamide groups, have been synthesized and tested for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds exhibit promising results, suggesting their utility in the development of therapeutics for various conditions including inflammation and pain (Küçükgüzel et al., 2013).
Cancer Research
Synthesis and bioactivity studies of new sulfonamides show cytotoxic activities, which may be crucial for anti-tumor activity studies. The research suggests that sulfonamide derivatives could play a significant role in the development of new cancer treatments, particularly as inhibitors of human cytosolic carbonic anhydrase isoforms (Gul et al., 2016).
COX-2 Inhibition for Anti-inflammatory Applications
Studies on sulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors reveal the potential for developing new anti-inflammatory drugs. The introduction of a fluorine atom into the compound structure has shown to enhance selectivity and potency for COX-2 inhibition, which is beneficial for treating conditions like rheumatoid arthritis and osteoarthritis without the gastric toxicity associated with traditional NSAIDs (Hashimoto et al., 2002).
Properties
IUPAC Name |
4-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4N3O3S2/c18-13-4-3-11(10-12(13)17(19,20)21)29(26,27)22-7-8-24-16(25)6-5-14(23-24)15-2-1-9-28-15/h1-6,9-10,22H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFWIMRDKMYWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.